molecular formula C23H26N2O2 B4591674 2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(1-piperidinyl)-1-propanone

2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(1-piperidinyl)-1-propanone

Cat. No.: B4591674
M. Wt: 362.5 g/mol
InChI Key: BDUJJSNDCGLHIS-UHFFFAOYSA-N
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Description

2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(1-piperidinyl)-1-propanone is a useful research compound. Its molecular formula is C23H26N2O2 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.199428076 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotective Agent Development

Research on compounds structurally related to "2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(1-piperidinyl)-1-propanone" has shown potential in neuroprotection. For instance, derivatives like CP-101,606 have been identified as potent and selective N-methyl-D-aspartate (NMDA) antagonists. These compounds protect cultured hippocampal neurons from glutamate toxicity, suggesting potential as neuroprotective agents without the side effects associated with nonselective competitive and channel-blocking NMDA antagonists (Chenard et al., 1995).

Organic Synthesis and Chemical Reactions

"this compound" and its analogs are involved in various organic synthesis reactions. For example, the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines from 4-Hydroxy-6-methyl-2-pyridone has been reported, demonstrating the compound's utility in creating complex molecular architectures (Mekheimer et al., 1997). Additionally, the compound has been used in the synthesis of 3-aryl-3-hydroxy-2-(1H-indol-3-yl)-1-phenyl-1-propanone via ultrasound-promoted cleavage of epoxides with indole (Li et al., 2010).

Corrosion Inhibition

Schiff bases derived from "this compound" and L-Tryptophan have shown effectiveness in inhibiting stainless steel corrosion in acidic environments. This application is critical for industrial processes where metal preservation is essential (Vikneshvaran & Velmathi, 2017).

Luminescent Material Development

The compound's derivatives have been explored for their luminescent properties, contributing to the development of novel co-crystals with potential applications in crystal engineering and luminescent materials. Such research paves the way for creating patentable crystals with unique luminescent characteristics (Li et al., 2015).

Properties

IUPAC Name

2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-16-9-11-17(12-10-16)21(25-13-5-2-6-14-25)23(27)22(26)19-15-24-20-8-4-3-7-18(19)20/h3-4,7-12,15,21,23-24,27H,2,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUJJSNDCGLHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(C(=O)C2=CNC3=CC=CC=C32)O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(1-piperidinyl)-1-propanone
Reactant of Route 2
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(1-piperidinyl)-1-propanone
Reactant of Route 3
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(1-piperidinyl)-1-propanone
Reactant of Route 4
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(1-piperidinyl)-1-propanone
Reactant of Route 5
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(1-piperidinyl)-1-propanone
Reactant of Route 6
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(1-piperidinyl)-1-propanone

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